molecular formula C12H9F2N3O2S B3019942 6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1704615-98-4

6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B3019942
CAS No.: 1704615-98-4
M. Wt: 297.28
InChI Key: CXFZNQAAGZJQRQ-UHFFFAOYSA-N
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Description

6-((2,4-Difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine belongs to the pyrrolo[3,4-d]pyrimidine class of heterocyclic compounds, characterized by a fused bicyclic structure with nitrogen atoms at positions 1, 3, and 4.

Properties

IUPAC Name

6-(2,4-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2S/c13-9-1-2-12(10(14)3-9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFZNQAAGZJQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-difluorophenylsulfonyl group through sulfonylation reactions. Key reagents and conditions may include:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones.

    Sulfonylation Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The 2,4-difluorophenylsulfonyl group may enhance binding affinity and specificity, while the pyrrolo[3,4-d]pyrimidine core can interact with active sites or allosteric sites on the target molecules.

Comparison with Similar Compounds

Key Chemical Properties :

  • Core Structure : Pyrrolo[3,4-d]pyrimidine (Molecular formula: C₇H₇N₃).
  • Molecular Weight : The base structure (without substituents) has a molecular weight of 133.15 g/mol. With the 2,4-difluorophenylsulfonyl group, the molecular weight increases significantly (exact value depends on substituent configuration) .
  • Synthetic Relevance: Often synthesized via reductive methods using nickel chloride hexahydrate and sodium borohydride in ethanol, achieving yields of 40–60% under optimized conditions .

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 6-Position

The 6-position of pyrrolo[3,4-d]pyrimidine is a critical site for functionalization. Below is a comparative analysis of substituents and their impacts:

Compound Substituent Molecular Weight (g/mol) Key Applications References
6-((2,4-Difluorophenyl)sulfonyl) derivative 2,4-Difluorophenylsulfonyl ~350 (estimated) Antimicrobial agents, kinase inhibitors
6-Benzyl-2,4-dichloro derivative (hydrochloride) Benzyl, dichloro 315.21 (free base) Intermediate for anticancer agents
6-(4-Chlorophenyl)-2,4-diamine derivative 4-Chlorophenyl, diamino 279.72 Potential antiviral activity
2,4-Dichloro-6,7-dihydro derivative (hydrochloride) Dichloro 244.09 (free base) Building block for kinase inhibitors
2,4-Dimethoxy derivative (hydrochloride) Dimethoxy 254.70 Research tool for CNS-targeted drugs

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonyl, chloro): Enhance stability and binding affinity to enzymatic targets (e.g., kinases) .
  • Aryl Substituents (e.g., benzyl, chlorophenyl): Improve lipophilicity, aiding blood-brain barrier penetration .
  • Amino Groups: Increase solubility and enable hydrogen bonding in antiviral scaffolds .

Biological Activity

6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core and a sulfonyl group that enhances its biological activity. Research has indicated that this compound may interact with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • IUPAC Name : 6-(2,4-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
  • Molecular Formula : C12H9F2N3O2S
  • Molecular Weight : 299.28 g/mol

The presence of the 2,4-difluorophenyl group is expected to enhance the compound's stability and binding affinity to biological targets due to the electronegative fluorine atoms.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. The sulfonyl group may facilitate stronger binding interactions with target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Potential Targets

  • Dihydrofolate Reductase (DHFR) : Compounds structurally similar to this pyrrolo[3,4-d]pyrimidine have shown potent inhibition of DHFR, which is critical in folate metabolism and DNA synthesis.
  • Thymidylate Synthase (TS) : Inhibition of TS can lead to reduced DNA synthesis in rapidly dividing cells, making it a target for cancer therapy.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit various biological activities:

Biological Activity IC50/EC50 Values Reference
Inhibition of DHFRIC50 = 60 nM
Inhibition of TSIC50 = 0.54 μM
Cytotoxicity in Cancer CellsEC50 = 190 nM

Case Studies and Research Findings

Recent studies have explored the biological activity of similar pyrrolo[3,4-d]pyrimidine derivatives:

  • In Vitro Studies : A series of compounds were evaluated against various cancer cell lines. The results indicated that modifications at the 5-position significantly influenced both potency and selectivity against DHFR and TS.
    • For instance, a derivative with a methyl group at the 5-position exhibited an EC50 value of 190 nM against CCRF-CEM leukemia cells while showing minimal cytotoxicity at higher concentrations .
  • Structure-Activity Relationships (SAR) : The introduction of electron-withdrawing groups like fluorine has been shown to enhance the binding affinity of these compounds. The presence of a sulfonyl group also plays a crucial role in increasing solubility and bioavailability .

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